An In-depth Technical Guide to 1-(2-Bromobenzyl)piperidine: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to 1-(2-Bromobenzyl)piperidine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromobenzyl)piperidine is a substituted heterocyclic compound belonging to the N-benzylpiperidine class of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds. The N-benzylpiperidine core allows for versatile interactions with various biological targets, and substitutions on the benzyl and piperidine rings can be used to fine-tune the pharmacological properties of these molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a plausible synthetic route for 1-(2-Bromobenzyl)piperidine. Due to the limited availability of experimental data for this specific compound in the public domain, this guide combines available information with predicted data and established methodologies for related compounds to serve as a valuable resource for researchers.
Chemical Structure and Identification
1-(2-Bromobenzyl)piperidine consists of a piperidine ring N-substituted with a 2-bromobenzyl group.
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IUPAC Name: 1-[(2-bromophenyl)methyl]piperidine
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Canonical SMILES: C1CCN(CC1)CC2=CC=CC=C2Br
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InChI Key: YHPWAILJEPQMRO-UHFFFAOYSA-N
Physicochemical Properties
Precise experimental data for the physicochemical properties of 1-(2-Bromobenzyl)piperidine are not widely available in the literature. The following table summarizes known and predicted data to provide an estimate of its characteristics.
| Property | Value | Source |
| Molecular Weight | 254.17 g/mol | [1][2] |
| Physical Form | Liquid | [2] |
| Boiling Point | 146-152 °C (at 10 Torr) | [3] |
| Density (Predicted) | 1.323 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 8.47 ± 0.10 | [3] |
| Solubility | Data not available. Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. |
Synthesis of 1-(2-Bromobenzyl)piperidine
A common and effective method for the synthesis of N-benzylpiperidine derivatives is the N-alkylation of piperidine with a corresponding benzyl halide. For 1-(2-Bromobenzyl)piperidine, this involves the reaction of piperidine with 2-bromobenzyl bromide.
General Reaction Scheme
General reaction for the synthesis of 1-(2-Bromobenzyl)piperidine.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol based on general procedures for the N-alkylation of secondary amines.
Materials:
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Piperidine
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2-Bromobenzyl bromide
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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To a solution of piperidine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
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Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Slowly add a solution of 2-bromobenzyl bromide (1.1 equivalents) in anhydrous DMF to the reaction mixture.
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Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield pure 1-(2-Bromobenzyl)piperidine.
Experimental Workflow
General experimental workflow for synthesis and characterization.
Spectroscopic Data (Predicted)
| Technique | Predicted Data/Expected Characteristics |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-7.6 ppm) corresponding to the protons on the bromobenzyl group.- A singlet for the benzylic methylene protons (-CH₂-) adjacent to the piperidine nitrogen (expected around δ 3.5 ppm).- Multiplets in the aliphatic region (δ 1.4-2.5 ppm) corresponding to the protons on the piperidine ring. |
| ¹³C NMR | - Resonances in the aromatic region (δ 120-140 ppm) for the carbons of the bromobenzyl group.- A resonance for the benzylic methylene carbon (-CH₂-) (expected around δ 60-65 ppm).- Resonances for the piperidine ring carbons (expected in the range of δ 20-55 ppm). |
| IR Spectroscopy | - C-H stretching vibrations (aromatic and aliphatic) around 2800-3100 cm⁻¹.- C=C stretching vibrations (aromatic) around 1450-1600 cm⁻¹.- C-N stretching vibration around 1000-1200 cm⁻¹.- C-Br stretching vibration in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight (254.17 for C₁₂H₁₆⁷⁹BrN and 256.17 for C₁₂H₁₆⁸¹BrN, showing a characteristic isotopic pattern for bromine).- Fragmentation patterns corresponding to the loss of the benzyl group or fragments of the piperidine ring. |
Biological Activity and Drug Development Potential
While there is no specific information on the biological activity of 1-(2-Bromobenzyl)piperidine, the N-benzylpiperidine scaffold is a well-established pharmacophore found in numerous drugs and clinical candidates.[4][5][6][7] Derivatives of N-benzylpiperidine have shown a wide range of pharmacological activities, including:
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Acetylcholinesterase (AChE) Inhibition: Donepezil, a prominent drug for Alzheimer's disease, features an N-benzylpiperidine core.[8]
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Dopamine Transporter (DAT) Affinity: Certain substituted N-benzylpiperidines exhibit high affinity for the dopamine transporter, making them relevant for CNS disorders.[9]
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Antimicrobial and Antifungal Activity: Various piperidine derivatives have been screened for and have shown promising antibacterial and antifungal properties.[10]
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Anticancer Properties: The piperidine moiety is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects.
The 2-bromo substitution on the benzyl ring of 1-(2-Bromobenzyl)piperidine provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a library of derivatives for biological screening.
Representative Signaling Pathway: GPCR Modulation
Many drugs containing the piperidine moiety exert their effects by modulating G-Protein Coupled Receptors (GPCRs).[11] GPCRs are a large family of cell surface receptors that play a crucial role in a multitude of physiological processes. The following diagram illustrates a general GPCR signaling cascade, a common pathway investigated for novel piperidine-containing drug candidates.
A representative G-Protein Coupled Receptor (GPCR) signaling pathway.
Note: This is a generalized pathway. The specific G-protein, effector, and second messenger involved would depend on the particular GPCR and the nature of the ligand-receptor interaction.
Conclusion
1-(2-Bromobenzyl)piperidine is a chemical entity with potential for further exploration in drug discovery, given the established importance of the N-benzylpiperidine scaffold. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its structure, predicted properties, and a reliable synthetic approach. The presence of the bromine atom offers a versatile point for synthetic elaboration, enabling the creation of diverse chemical libraries for biological screening. Future research on this and related compounds could uncover novel pharmacological activities and contribute to the development of new therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. 1-(2-Bromobenzyl)piperidine | 1459-22-9 [sigmaaldrich.com]
- 3. 1-(2-Bromobenzyl)piperidine CAS#: 1459-22-9 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
